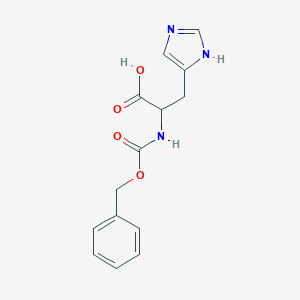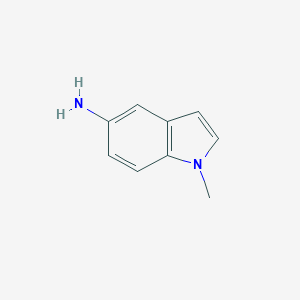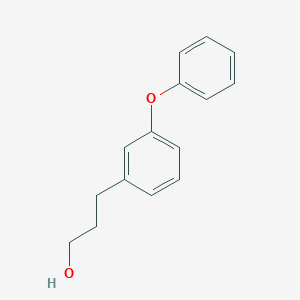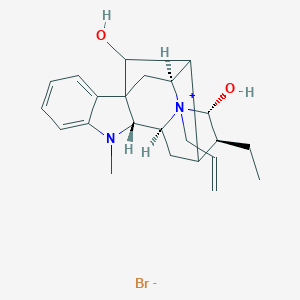
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide is a natural compound found in the roots of Rauvolfia serpentina, also known as Indian snakeroot. It is commonly used in traditional medicine for its antihypertensive and sedative properties. In recent years, this compound has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves its ability to inhibit the activity of the enzyme adenylate cyclase, which is responsible for the production of cyclic AMP. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may present limitations in terms of accessibility and cost.
Direcciones Futuras
There are several potential future directions for research on (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to explore its anticancer properties and potential applications in other medical fields. Additionally, the development of more efficient synthesis methods may increase its accessibility for research and clinical use.
Métodos De Síntesis
The synthesis of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves the extraction of Rauvolfia serpentina roots and the isolation of the compound through a series of purification steps. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Research has shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has potential therapeutic applications in various medical fields. It has been studied for its antihypertensive, anti-inflammatory, and anticancer properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
107870-71-3 |
|---|---|
Nombre del producto |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Fórmula molecular |
C23H31BrN2O2 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-15-prop-2-enyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;/h4,6-9,13-14,17-22,26-27H,1,5,10-12H2,2-3H3;1H/q+1;/p-1/t13-,14?,17-,18-,19?,20-,21?,22+,23?,25?;/m0./s1 |
Clave InChI |
FVJYANBRYOGVGH-UTZXWTGVSA-M |
SMILES isomérico |
CC[C@@H]1[C@H]([N+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC=C)O.[Br-] |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
SMILES canónico |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
Sinónimos |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



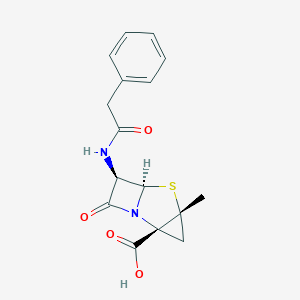
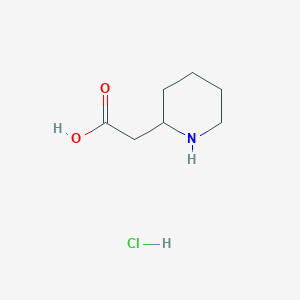
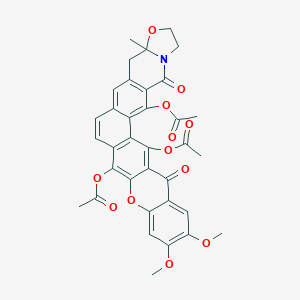

![Formamide, [14C]](/img/structure/B8465.png)
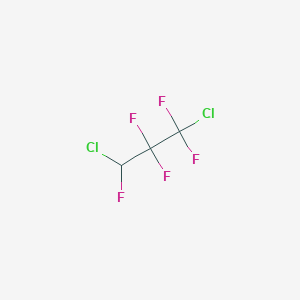

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
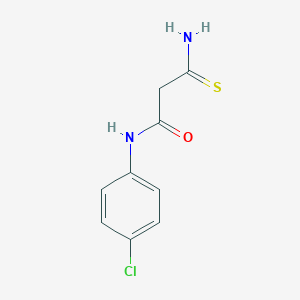
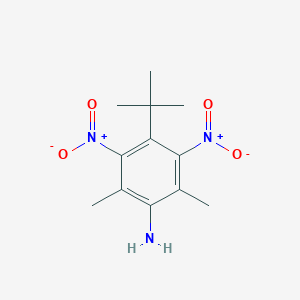
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
